3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid
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Overview
Description
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid is a chemical compound with the molecular formula C7H4F2O8S2 and a molecular weight of 318.22 g/mol It is known for its unique structure, which includes two fluorosulfonyl groups attached to a benzoic acid core
Preparation Methods
One common method includes the reaction of 3,5-dihydroxybenzoic acid with fluorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under specific conditions, often using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways in disease treatment.
Mechanism of Action
The mechanism by which 3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid exerts its effects is primarily through its ability to form strong interactions with various molecular targets. The fluorosulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid can be compared with other compounds that contain fluorosulfonyl groups, such as:
Bistriflimide: Known for its use as a non-coordinating anion in various chemical reactions.
4-(fluorosulfonyl)benzoic acid: Another compound with a single fluorosulfonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its dual fluorosulfonyl groups, which provide enhanced reactivity and versatility in chemical synthesis and research applications.
Properties
Molecular Formula |
C7H4F2O8S2 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
3,5-bis(fluorosulfonyloxy)benzoic acid |
InChI |
InChI=1S/C7H4F2O8S2/c8-18(12,13)16-5-1-4(7(10)11)2-6(3-5)17-19(9,14)15/h1-3H,(H,10,11) |
InChI Key |
DGMVYOIGADCOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)OS(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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